molecular formula C12H8F4N2 B6355380 2,3,5,6-Tetrafluoro-N-(benzyl)-4-aminopyridine CAS No. 901594-71-6

2,3,5,6-Tetrafluoro-N-(benzyl)-4-aminopyridine

Cat. No.: B6355380
CAS No.: 901594-71-6
M. Wt: 256.20 g/mol
InChI Key: RPHNJHYYKUMINW-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrafluoro-N-(benzyl)-4-aminopyridine is a fluorinated aromatic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of multiple fluorine atoms and an aminopyridine moiety makes it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-Tetrafluoro-N-(benzyl)-4-aminopyridine typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of perfluoropyridine with benzylamine in the presence of a strong base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The reaction is carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to achieve high yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-Tetrafluoro-N-(benzyl)-4-aminopyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms on the pyridine ring can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form corresponding amines.

    Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form complex aromatic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide, thiols, and primary amines in solvents like DMSO or DMF.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Products: Various substituted pyridines depending on the nucleophile used.

    Oxidation Products: N-oxides of the aminopyridine.

    Reduction Products: Reduced amines and other derivatives.

Scientific Research Applications

2,3,5,6-Tetrafluoro-N-(benzyl)-4-aminopyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,5,6-Tetrafluoro-N-(benzyl)-4-aminopyridine involves its interaction with various molecular targets. The fluorine atoms increase the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The aminopyridine moiety can form hydrogen bonds and other interactions with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide
  • 2,3,5,6-Tetrafluoro-[N-(3-aminopropyl)-ε-caprolactam]-4-pyridine

Uniqueness

2,3,5,6-Tetrafluoro-N-(benzyl)-4-aminopyridine is unique due to its combination of multiple fluorine atoms and an aminopyridine moiety. This combination imparts distinct chemical properties such as high reactivity, stability, and the ability to participate in a wide range of chemical reactions.

Properties

IUPAC Name

N-benzyl-2,3,5,6-tetrafluoropyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F4N2/c13-8-10(9(14)12(16)18-11(8)15)17-6-7-4-2-1-3-5-7/h1-5H,6H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPHNJHYYKUMINW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C(=NC(=C2F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F4N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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